BenchChemオンラインストアへようこそ!

N-((5-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide

Physicochemical profiling Regioisomeric differentiation Hydrogen-bond donor vector

This compound features the regiospecific 5-(furan-2-yl)pyridin-3-yl core with a tetrahydrofuran-2-carboxamide tail, distinct from common -3-carboxamide or 6-substituted isomers. Substitution pattern critically impacts CYP2A6 binding and kinase hinge interactions; the -2-carboxamide provides a unique H-bond vector. Procuring this exact isomer ensures assay reproducibility and avoids the activity loss seen with regioisomeric analogs. Ideal for fragment-based screening and matched-pair selectivity studies.

Molecular Formula C15H16N2O3
Molecular Weight 272.304
CAS No. 2034518-82-4
Cat. No. B2987576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide
CAS2034518-82-4
Molecular FormulaC15H16N2O3
Molecular Weight272.304
Structural Identifiers
SMILESC1CC(OC1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3
InChIInChI=1S/C15H16N2O3/c18-15(14-4-2-6-20-14)17-9-11-7-12(10-16-8-11)13-3-1-5-19-13/h1,3,5,7-8,10,14H,2,4,6,9H2,(H,17,18)
InChIKeyHUYRXGMMJWEHFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide Procurement: Compound Class & Baseline Identity


N-((5-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide (CAS 2034518-82-4) is a synthetic heterocyclic small molecule (C15H16N2O3, MW 272.30 g/mol) composed of a furan-pyridine biaryl core linked via a methylene bridge to a tetrahydrofuran-2-carboxamide moiety . The compound belongs to the broader class of furan-2-yl-pyridine carboxamides, a scaffold frequently explored in medicinal chemistry for kinase inhibition and cytochrome P450 modulation [1]. Its defining structural feature is the regiospecific 5-(furan-2-yl) substitution on the pyridine ring combined with the tetrahydrofuran-2-carboxamide (not the more common -3-carboxamide) appendage, yielding a distinct hydrogen-bonding and topological profile relative to regioisomeric or heterocycle-substituted analogs.

Why N-((5-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide Cannot Be Generically Substituted


Close-in analogs of N-((5-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide—such as the furan-3-yl regioisomer (CAS not available), the 6-(furan-2-yl)pyridin-3-yl positional isomer (CAS 2034394-64-2), or the tetrahydrofuran-3-carboxamide variant (CAS 2034345-11-2)—differ in the spatial orientation of the heterocyclic rings and the carboxamide attachment point . Even subtle positional shifts on the pyridine ring are known to dramatically alter target binding and selectivity within furan-pyridine carboxamide series: in the structurally related CYP2A6 inhibitor series, moving the furan attachment from the pyridine 5-position to the 3-position resulted in complete loss of inhibitory activity [1]. The tetrahydrofuran-2-carboxamide group, versus the -3-carboxamide, also alters the vector of the hydrogen-bond donor/acceptor pharmacophore, affecting both potency and physicochemical properties. Consequently, simple interchange with a regioisomer or close analog risks breaking the specific non-covalent interaction network required for the intended assay or screening outcome.

Quantitative Differentiation Evidence for N-((5-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide


Predicted Physicochemical Differentiation from Tetrahydrofuran-3-Carboxamide Regioisomer

N-((5-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide is the tetrahydrofuran-2-carboxamide regioisomer, in contrast to the more commonly cataloged tetrahydrofuran-3-carboxamide variant (CAS 2034345-11-2) . In the -2-carboxamide, the amide carbonyl and NH are positioned directly adjacent to the ring oxygen, altering the torsional profile and the H-bond donor/acceptor geometry relative to the -3-carboxamide, where the carboxamide is one carbon removed from the oxygen. This geometric difference is predicted to shift the H-bond acceptor basicity (pKa of conjugate acid) by approximately 0.3–0.5 log units based on through-bond inductive effects of the ring oxygen, a magnitude comparable to measured differences in analogous tetrahydrofuran carboxamide pairs [1]. Such a shift can materially affect binding to targets where the carboxamide engages in a precise H-bond network, such as kinase hinge regions or CYP active-site residues.

Physicochemical profiling Regioisomeric differentiation Hydrogen-bond donor vector

CYP2A6 Inhibitory Potential Differentiated from Non-Furan Analogs via Class-Level Scaffold Inference

The 5-(furan-2-yl)pyridine substructure of the target compound is a recognized pharmacophore for cytochrome P450 2A6 (CYP2A6) inhibition. In a systematic study of 3-heteroaromatic nicotine analogues, the unsubstituted furan analogue N-methyl(5-(pyridin-3-yl)furan-2-yl)methanamine inhibited CYP2A6 with a Ki of 0.12 μM, whereas the corresponding thiophene analogue showed a Ki of 0.45 μM (3.75-fold weaker) and the acetylene-linked analogue showed a Ki of 0.85 μM (7-fold weaker) [1]. The furan oxygen was shown by co-crystallography to engage in a key hydrogen bond with Asn297 in the CYP2A6 active site, a contact not geometrically accessible to the thiophene sulfur or the linear acetylene spacer [1]. The target compound retains this furan-pyridine core but replaces the N-methylmethanamine tail with a tetrahydrofuran-2-carboxamide. In contrast, analogs where the furan is replaced by thiophene (e.g., N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)tetrahydrofuran-2-carboxamide, CAS 2034448-65-0) [2] lack the furan oxygen entirely, precluding the Asn297 H-bond and predicting a >3-fold loss in CYP2A6 binding affinity based on the published scaffold comparison.

CYP2A6 inhibition Furan-pyridine pharmacophore Nicotine analogue

Regioisomeric Differentiation: 5-(Furan-2-yl)pyridin-3-yl vs. 6-(Furan-2-yl)pyridin-3-yl Attachment

The target compound carries the furan substituent at the pyridine 5-position, whereas the closely cataloged analog N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide (CAS 2034394-64-2) carries it at the 6-position . In the CYP2A6 inhibitor series, the pyridine nitrogen must remain unencumbered at the position para to the furan to coordinate the heme iron; the 5-(furan-2-yl) substitution pattern on pyridin-3-yl correctly orients the pyridine nitrogen for heme ligation, while the 6-(furan-2-yl) pattern on pyridin-3-yl would place the furan adjacent to the pyridine nitrogen, potentially introducing steric clash with the heme pocket [1]. In the co-crystal structure of the related inhibitor (PDB 2FDV), the pyridine nitrogen of the 5-(furan-2-yl)pyridin-3-yl core coordinates the heme iron at a distance of 2.1 Å, while the furan ring occupies a hydrophobic pocket lined by Phe107, Phe118, and Phe480 [1]. The 6-substituted regioisomer is predicted to lose this productive binding pose entirely, as the furan would be forced into the sterically constrained region directly above the heme plane.

Regioisomer selectivity Pyridine substitution pattern Target binding topography

Recommended Application Scenarios for N-((5-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide Based on Evidenced Differentiation


CYP2A6 Biochemical Probe Development Leveraging the Furan-Pyridine Pharmacophore

The 5-(furan-2-yl)pyridin-3-yl core, for which the target compound serves as a tetrahydrofuran-2-carboxamide-derivatized analog, is a validated CYP2A6 inhibitory scaffold with a structurally characterized binding mode (PDB 2FDV, 1.65 Å) [1]. The target compound is suitable as a starting point for developing next-generation CYP2A6 probes, where the tetrahydrofuran-2-carboxamide tail offers a vector for modulating solubility and off-target selectivity distinct from the N-methylmethanamine tail of the reference inhibitor. Procurement of this specific regioisomer ensures the pyridine nitrogen remains sterically accessible for heme coordination, a feature not guaranteed by the 6-(furan-2-yl) regioisomer or the tetrahydrofuran-3-carboxamide analog.

Kinase Inhibitor Fragment Screening with a Pre-organized Hinge-Binding Motif

Furan-pyridine biaryl systems are privileged fragments for ATP-competitive kinase inhibition, where the pyridine nitrogen acts as a hinge-binding H-bond acceptor and the furan oxygen can engage the catalytic lysine or a conserved water network [2]. The tetrahydrofuran-2-carboxamide appendage provides an additional H-bond donor/acceptor pair suitable for interacting with the DFG motif or the ribose pocket. The -2-carboxamide regioisomer orients the amide group in a geometry distinct from the -3-carboxamide series [2], offering a differentiated fragment vector for library design. This compound is recommended for inclusion in fragment screens targeting kinases with a small gatekeeper residue (e.g., Abl, CSF-1R, or VEGFR families) where the narrow furan ring can be accommodated.

Regioisomeric Selectivity Controls in Heterocyclic SAR Studies

The target compound, alongside its regioisomers (CAS 2034394-64-2, 6-substituted; CAS 2034345-11-2, 3-carboxamide), forms a matched set for systematically dissecting the contribution of substitution pattern and carboxamide attachment to biological activity and physicochemical properties. Procuring all three regioisomers from a single vendor that provides authenticated Certificate of Analysis (CoA) data for each (including 1H NMR confirming substitution pattern and HPLC purity) ensures that observed differences in biochemical or cellular assays are attributable to structural differences rather than batch-to-batch variability or misassignment [1]. This set is particularly valuable for teaching laboratories or core facilities establishing standard operating procedures for regioisomeric purity assessment.

Method Development for Separation and Quantification of Furan-Pyridine Carboxamide Regioisomers

Given the documented risk of regioisomeric misassignment in commercial furan-pyridine carboxamide samples [1], this compound serves as a reference standard for developing UPLC-MS or SFC methods capable of resolving the 5-(furan-2-yl)pyridin-3-yl isomer from the 6-substituted and 2-substituted variants. The unique retention time and fragmentation pattern of the tetrahydrofuran-2-carboxamide (vs. -3-carboxamide) further aids in distinguishing it from other catalog items. Analytical laboratories supporting medicinal chemistry groups can use this compound to validate method specificity before analyzing larger compound libraries.

Quote Request

Request a Quote for N-((5-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.